molecular formula C7H6F2N2O B1294142 5-Amino-2,4-difluorobenzamide CAS No. 960235-10-3

5-Amino-2,4-difluorobenzamide

Cat. No. B1294142
M. Wt: 172.13 g/mol
InChI Key: BBICQXXBTGJUEZ-UHFFFAOYSA-N
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Description

The compound 5-Amino-2,4-difluorobenzamide is a derivative of benzamide with amino and fluorine substituents on the benzene ring. While the provided papers do not directly discuss 5-Amino-2,4-difluorobenzamide, they do provide insights into the chemistry of related benzamide compounds, which can be useful in understanding the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related benzamide compounds involves various chemical reactions, including nucleophilic substitution, dehydration, and reduction processes. For instance, a novel fluorinated diamine monomer was prepared through the nucleophilic substitution reaction followed by catalytic reduction with hydrazine and Pd/C . Similarly, a new chemical reagent was synthesized from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide by dehydration in the presence of POCl3 as a catalyst . These methods could potentially be adapted for the synthesis of 5-Amino-2,4-difluorobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with the potential for polymorphism as seen in the study of 4-Amino-3,5-dinitrobenzamide, which crystallizes in four different polymorphic forms and a hydrate . This suggests that 5-Amino-2,4-difluorobenzamide may also exhibit polymorphism, which could affect its physical properties and stability.

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions. For example, N-thiobenzoyl-α-amino-acids react with trifluoroacetic anhydride to form 5-(2'-Benzamidoacyloxy)thiazoles . The reductive chemistry of benzamide derivatives, such as the conversion of nitro groups to amines or hydroxylamines, is also significant . These reactions are important for understanding the reactivity and potential applications of 5-Amino-2,4-difluorobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Polymorphism can affect the phase transformation behavior, as seen with 4-Amino-3,5-dinitrobenzamide . The introduction of fluorine atoms can improve solubility and lower dielectric constants, as observed in fluorinated polyimides . These insights suggest that 5-Amino-2,4-difluorobenzamide may have unique solubility, stability, and electronic properties due to its fluorine substituents.

Scientific Research Applications

Fluorescent Detection of Metal Ions

5-Amino-2,4-difluorobenzamide derivatives are explored for their potential in detecting metal ions. A study by Xu et al. (2014) presents the development of 2-aminobenzamide structural isomers as fluorescent probes for detecting Cd2+ and Zn2+ ions. These probes demonstrate a unique “off–on” and “on–off” molecular switch characteristic, essential for specific metal ion detection in various environmental and biological contexts (Xu et al., 2014).

Polymer Synthesis

In the field of polymer chemistry, 5-Amino-2,4-difluorobenzamide derivatives play a crucial role. Butt et al. (2005) synthesized novel aromatic polyimides using diamines derived from aminophenyl substituted benzamides, including 5-amino-2,4-difluorobenzamide. These polyimides exhibit desirable properties like solubility in organic solvents and high thermal stability, making them suitable for various industrial applications (Butt et al., 2005).

Synthesis of Chemical Reagents

5-Amino-2,4-difluorobenzamide derivatives are also used in synthesizing other chemical reagents. A study by Wan Ming-hui (2014) described the synthesis of 2-(2,6-Difluorophenyl)-1H-imidazol-5(4H)-one from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide, illustrating the versatility of 5-amino-2,4-difluorobenzamide derivatives in chemical synthesis (Wan Ming-hui, 2014).

Anti-Tumor Activity Research

In the realm of medicinal chemistry, these compounds are investigated for their anti-tumor properties. Li (2014) synthesized a series of 3-amidebenzamide derivatives and studied their anti-tumor activity in vitro. This research opens potential avenues for developing new cancer therapies using 5-amino-2,4-difluorobenzamide derivatives (Li, 2014).

Corrosion Inhibition

5-Amino-2,4-difluorobenzamide derivatives are also explored for their corrosion inhibition properties. Verma et al. (2015) studied the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel, demonstrating the compound's utility in preventing corrosion in industrial applications (Verma et al., 2015).

Polymorphism and Phase Transformation Studies

The polymorphic forms of 5-Amino-2,4-difluorobenzamide derivatives are studied for their phase transformation behavior. Reddy et al. (2014) reported the preparation and analysis of polymorphs of 4-amino-3,5-dinitrobenzamide, a derivative of 5-Amino-2,4-difluorobenzamide, which is important for understanding the material's stability and solubility properties (Reddy et al., 2014).

Safety And Hazards

The safety information available indicates that 5-Amino-2,4-difluorobenzamide may be harmful if swallowed . It is recommended to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

5-amino-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICQXXBTGJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RM Borzilleri, X Zheng, L Qian, C Ellis… - Journal of medicinal …, 2005 - ACS Publications
A series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines was identified as potent and selective inhibitors of the tyrosine kinase activity of the …
Number of citations: 74 pubs.acs.org
M Duan, WM Kazmierski, M Tallant, JH Jun… - Bioorganic & medicinal …, 2011 - Elsevier
A novel series of cyclic urea-based CCR5 antagonists was designed aiming to resolve instability issue in the fasted simulated intestinal fluid (FSIF) associated with the acyclic urea …
Number of citations: 15 www.sciencedirect.com

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